molecular formula C9H20N2 B1427991 Ethyl-(1-methyl-piperidin-3-ylmethyl)-amine CAS No. 1247792-71-7

Ethyl-(1-methyl-piperidin-3-ylmethyl)-amine

Cat. No.: B1427991
CAS No.: 1247792-71-7
M. Wt: 156.27 g/mol
InChI Key: CJYCRZBDCCADAM-UHFFFAOYSA-N
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Description

Ethyl-(1-methyl-piperidin-3-ylmethyl)-amine is a chemical compound with a molecular formula of C10H22N2. It is a tertiary amine, which means it has three organic groups attached to the nitrogen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-(1-methyl-piperidin-3-ylmethyl)-amine typically involves the reaction of 1-methylpiperidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, to facilitate the formation of the desired product. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl-(1-methyl-piperidin-3-ylmethyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into secondary or primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions typically involve mild temperatures and neutral to slightly acidic pH.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, cyanides, and amines; reactions often require the presence of a base and are conducted at elevated temperatures.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary or primary amines.

    Substitution: Formation of substituted amines with different functional groups.

Scientific Research Applications

Ethyl-(1-methyl-piperidin-3-ylmethyl)-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl-(1-methyl-piperidin-3-ylmethyl)-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl-(1-methyl-piperidin-3-ylmethyl)-amine can be compared with other similar compounds, such as:

    (S)-2-Amino-N-ethyl-N-(1-methyl-piperidin-3-ylmethyl)-propionamide: This compound has a similar piperidine structure but with additional functional groups that may confer different chemical and biological properties.

    2-Ethyl-1-methyl-piperidin-3-ylmethyl-amino-ethanol: Another related compound with an ethanol group, which may affect its solubility and reactivity.

The uniqueness of this compound lies in its specific structure, which allows for distinct interactions and applications compared to its analogs.

Properties

IUPAC Name

N-[(1-methylpiperidin-3-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-3-10-7-9-5-4-6-11(2)8-9/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYCRZBDCCADAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCCN(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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